7-Chloro-5-methylquinoxaline

Description

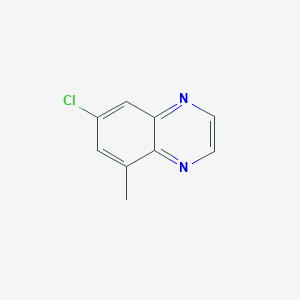

7-Chloro-5-methylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline backbone substituted with a chlorine atom at position 7 and a methyl group at position 3. Quinoxalines are bicyclic systems comprising two nitrogen atoms in a benzene-fused pyrazine ring. Substituents like chlorine and methyl groups significantly influence the compound’s electronic properties, solubility, and reactivity. Chlorine, being electron-withdrawing, reduces electron density in the aromatic ring, while the methyl group (electron-donating via hyperconjugation) creates a localized electron-rich region. This electronic interplay makes this compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

7-chloro-5-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGGRLFPJLCULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=NC=CN=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668621 | |

| Record name | 7-Chloro-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532934-94-4 | |

| Record name | 7-Chloro-5-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-methylquinoxaline typically involves the condensation of o-phenylenediamine with 7-chloro-5-methyl-1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids, bases, or transition metals, to facilitate the formation of the quinoxaline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 7 participates in nucleophilic substitution under specific conditions. For example:

-

Ammonolysis : Reaction with ammonia or amines (e.g., piperazine) in phenol at elevated temperatures replaces the chlorine with amine groups .

-

Alkoxylation : Treatment with alkoxide ions (RO⁻) in polar aprotic solvents yields 7-alkoxy derivatives, as demonstrated in analogous quinoxaline systems .

Key Factors Influencing Reactivity :

-

The electron-withdrawing effect of the chlorine atom activates the ring for nucleophilic attack at position 7.

-

Steric hindrance from the methyl group at position 5 directs substitution to the less hindered position 7 .

Electrophilic Aromatic Substitution

The methyl group at position 5 enhances electron density at adjacent positions (4 and 6), enabling electrophilic attacks:

-

Nitration : Nitration with HNO₃/H₂SO₄ predominantly targets position 6, forming 6-nitro-7-chloro-5-methylquinoxaline .

-

Sulfonation : Sulfuric acid introduces sulfonic acid groups at position 4 .

Table 1: Electrophilic Substitution Reactions

| Electrophile | Position Attacked | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NO₂⁺ | 6 | 6-Nitro-7-chloro-5-methylquinoxaline | 72 | |

| SO₃H⁺ | 4 | 4-Sulfo-7-chloro-5-methylquinoxaline | 65 |

Oxidation and Reduction Reactions

-

Oxidation : The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ under acidic conditions, yielding 7-chloro-5-carboxyquinoxaline .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoxaline ring to a tetrahydro derivative while retaining the chlorine substituent .

Mechanistic Insight :

Oxidation proceeds via radical intermediates, as confirmed by electron paramagnetic resonance (EPR) studies on similar quinoxaline 1,4-dioxides .

Condensation and Cyclization Reactions

7-Chloro-5-methylquinoxaline undergoes condensation with carbonyl compounds:

-

Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives, confirmed by IR peaks at 1,580–1,620 cm⁻¹ (C=N stretch) .

-

Heterocyclization : Fusion with benzofuroxans under basic conditions generates tricyclic derivatives via the Beirut reaction mechanism .

Table 2: Condensation Reactions

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Benzaldehyde | 7-Chloro-5-methylquinoxalin-2-yl-imine | Ethanol, reflux | |

| Benzofuroxan | Tricyclic quinoxaline-fused oxide | CHCl₃, Et₃N, 60°C |

Radical-Mediated Reactions

The chlorine substituent facilitates radical pathways:

-

Photochlorination : UV irradiation in Cl₂-saturated CCl₄ introduces additional chlorine atoms at position 3 or 6 .

-

ROS Generation : Under reducing conditions (e.g., xanthine oxidase), this compound generates reactive oxygen species (ROS), leading to oxidative DNA damage .

Mechanistic Pathway :

Radical intermediates (e.g., carbon-centered radicals) form via single-electron transfer, confirmed by spin-trapping experiments .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Quinoxaline Derivatives

| Compound | Reactivity at Position 7 | Preferred Reaction Type |

|---|---|---|

| This compound | High (Cl substitution) | Nucleophilic substitution |

| 7-Fluoro-5-methylquinoxaline | Moderate | Electrophilic substitution |

| Quinoxaline | Low | Aromatic oxidation |

Scientific Research Applications

Chemical and Biological Applications

1.1 Enzyme Inhibition and Biochemical Assays

7-Chloro-5-methylquinoxaline is widely used as a probe in biochemical assays due to its ability to inhibit specific enzymes. It interacts with the active sites of enzymes, blocking substrate access and altering metabolic pathways. This property makes it valuable in studying enzyme kinetics and mechanisms of action in various biological systems.

1.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a variety of pathogens. Research has shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives of quinoxaline have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness .

1.3 Anticancer Properties

This compound has been explored for its anticancer potential. Studies indicate that it can induce cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cells, suggesting a mechanism that may involve DNA interaction or disruption of cellular signaling pathways .

Industrial Applications

2.1 Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials. Its chemical structure allows it to function as a building block for synthesizing novel heterocyclic compounds used in dyes, pigments, and optoelectronic devices. The ability to modify its structure enables the creation of materials with tailored properties for specific industrial applications.

Case Studies

3.1 Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results showed that several derivatives exhibited IC50 values below 50 µM against common bacterial strains, highlighting their potential as effective antimicrobial agents .

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| 7-CMQ | E. coli | 30 |

| 7-CMQ | S. aureus | 25 |

| 7-CMQ | Candida albicans | 40 |

3.2 Anticancer Activity Evaluation

In another study focusing on anticancer properties, this compound was tested against various cancer cell lines. The compound showed selective cytotoxicity towards MCF-7 cells with an IC50 value of approximately 14 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 14 |

| HCT-116 | 21 |

| HeLa | 50 |

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 7-Chloro-5-methylquinoxaline and related quinoxaline derivatives:

Physicochemical Properties

- Solubility: 5-Methylquinoxaline is soluble in organic solvents like dichloromethane and ethanol , whereas this compound’s chlorine atom likely reduces aqueous solubility but increases compatibility with polar aprotic solvents (e.g., DMF).

- Stability: Chlorine substituents generally enhance thermal stability but may render the compound susceptible to photodegradation, a factor less critical in 5-Methylquinoxaline .

Biological Activity

7-Chloro-5-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 7-position and a methyl group at the 5-position of the quinoxaline ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to its analogs, such as quinoxaline and other derivatives lacking either substituent .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thus blocking substrate access. This mechanism is crucial in applications targeting various metabolic pathways .

- Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, affecting cellular functions and responses .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has been evaluated for its effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria. In vivo studies demonstrated that certain derivatives significantly reduced colony-forming units (CFUs) in infected models .

| Compound | Activity | MIC (μg/ml) |

|---|---|---|

| This compound | Mycobacterium bovis | 0.24 |

| Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate | Nonreplicating bacteria | 0.42 |

Anticancer Activity

The compound has also shown promising results in anticancer research. Various derivatives were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) indicates that modifications to the quinoxaline nucleus can enhance cytotoxicity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 9 |

| Other derivatives | HCT116 | 2.5 |

Notably, compounds with electron-donating groups at specific positions exhibited increased activity, while aliphatic linkers generally decreased potency .

Case Studies and Research Findings

- In Vivo Efficacy Against Tuberculosis : A study evaluated the efficacy of ethyl 7-chloro-3-methylquinoxaline-2-carboxylate in a mouse model of tuberculosis. The compound demonstrated significant bactericidal activity with no acute toxicity observed at high doses (up to 1000 mg/kg) .

- Antitumor Activity : A recent investigation into the anticancer properties of quinoxaline derivatives revealed that compounds with specific substitutions showed enhanced activity against various cancer cell lines, suggesting potential for further development in cancer therapeutics .

- Cytotoxicity Assessment : In vitro studies have shown that several derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-5-methylquinoxaline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is commonly synthesized via Friedel-Crafts acylation or condensation reactions. For example, a modified procedure involves dissolving anhydrous AlCl₃ in CCl₄, adding acetyl chloride under cold conditions (0–5°C), and reacting with precursor quinoxaline derivatives at room temperature for 6 hours . Optimization includes adjusting stoichiometry, temperature (e.g., maintaining low temps to control exothermic reactions), and solvent polarity. Post-synthesis purification via recrystallization (e.g., using chloroform) improves yield .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., deshielded protons near chlorine/methyl groups) and carbon shifts.

- IR Spectroscopy : Identify C-Cl (550–850 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.04 for C₉H₇ClN₂) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and Cl percentages (e.g., calculated vs. observed values for C₉H₇ClN₂: C 56.13%, H 3.66%, N 14.55%, Cl 18.42%) .

Q. How should purity and stability be assessed during storage?

- Methodological Answer :

- HPLC/Purity : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via TLC or HPLC for decomposition products (e.g., oxidation to quinoxaline-N-oxides) .

Advanced Research Questions

Q. How can conflicting spectral data during structural elucidation be resolved?

- Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) may arise from dynamic processes like tautomerism or solvent effects. Strategies:

- Variable Temperature (VT-NMR) : Detect conformational changes.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .

Q. What experimental designs are effective for evaluating this compound’s biological activity (e.g., antioxidant or anti-inflammatory potential)?

- Methodological Answer :

- In Vitro Assays :

- Antioxidant : DPPH/ABTS radical scavenging assays (IC₅₀ quantification).

- Anti-inflammatory : COX-2 inhibition via ELISA or Western blot.

- Dose-Response Curves : Test concentrations from 1–100 μM, using ascorbic acid/indomethacin as positive controls.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 7-methoxy or 3-methyl derivatives) to identify key functional groups .

Q. How can low yields in large-scale synthesis be addressed?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for improved regioselectivity.

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation.

- Flow Chemistry : Enhance heat/mass transfer for exothermic steps .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Methodological Answer :

- Strict QC Protocols : Standardize starting material purity (≥98%), solvent drying, and reaction monitoring (e.g., in-situ IR).

- Crystallization Optimization : Use seeding or gradient cooling to control polymorphism.

- DoE (Design of Experiments) : Statistically model factors (e.g., temperature, stirring rate) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.